2-(3-Hydroxypyrrolidin-1-yl)isonicotinonitrile

Hydrogen bond donor Medicinal chemistry Lead optimization

2-(3-Hydroxypyrrolidin-1-yl)isonicotinonitrile (CAS 1261234-97-2) is a chiral pyrrolidine-substituted isonicotinonitrile derivative with the molecular formula C₁₀H₁₁N₃O and a molecular weight of 189.21 g·mol⁻¹. This compound features a 3-hydroxypyrrolidine ring directly attached to the 2-position of the pyridine-4-carbonitrile core, providing a hydrogen bond donor (OH) and acceptor (nitrile) within a rigid heterocyclic framework.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
Cat. No. B7869444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Hydroxypyrrolidin-1-yl)isonicotinonitrile
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESC1CN(CC1O)C2=NC=CC(=C2)C#N
InChIInChI=1S/C10H11N3O/c11-6-8-1-3-12-10(5-8)13-4-2-9(14)7-13/h1,3,5,9,14H,2,4,7H2
InChIKeyWUXPDNUFJGJSHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Hydroxypyrrolidin-1-yl)isonicotinonitrile Procurement & Structural Baseline for Lead Generation


2-(3-Hydroxypyrrolidin-1-yl)isonicotinonitrile (CAS 1261234-97-2) is a chiral pyrrolidine-substituted isonicotinonitrile derivative with the molecular formula C₁₀H₁₁N₃O and a molecular weight of 189.21 g·mol⁻¹ [1]. This compound features a 3-hydroxypyrrolidine ring directly attached to the 2-position of the pyridine-4-carbonitrile core, providing a hydrogen bond donor (OH) and acceptor (nitrile) within a rigid heterocyclic framework . Its primary utility is as a versatile small-molecule scaffold and synthetic building block in medicinal chemistry , distinguished from structurally similar analogs by the simultaneous presence of the hydroxyl donor and the isonicotinonitrile acceptor in a conformationally constrained system amenable to further derivatization.

Why 2-(3-Hydroxypyrrolidin-1-yl)isonicotinonitrile Cannot Be Replaced by Unsubstituted or Deoxy Pyrrolidine Analogs


In-class pyrrolidine–isonicotinonitrile derivatives exhibit substantial variation in hydrogen-bonding capacity, polarity, and stereochemical identity that precludes simple interchange. The 3-hydroxyl substituent on the pyrrolidine ring introduces a hydrogen bond donor absent in the parent 2-(pyrrolidin-1-yl)isonicotinonitrile, altering the topological polar surface area and the compound's interaction profile with biological targets and synthetic partners [1]. Furthermore, the 3-hydroxypyrrolidine motif introduces a stereogenic center, yielding two distinct enantiomers—(R)-2-(3-hydroxypyrrolidin-1-yl)isonicotinonitrile (CAS 1379441-05-0) and the corresponding (S)-enantiomer (CAS 1264035-04-2)—which may exhibit divergent biological activity and physicochemical behavior . Substituting with the achiral unsubstituted analog or with the alternative 2-(pyrrolidin-3-yloxy)isonicotinonitrile (ether-linked) eliminates key donor/acceptor geometry that defines this compound's utility in structure-based design. The quantitative evidence below details these non-interchangeable attributes.

Quantitative Head-to-Head & Cross-Study Evidence Guide for 2-(3-Hydroxypyrrolidin-1-yl)isonicotinonitrile


Hydrogen Bond Donor Count: Differentiation from the Unsubstituted Pyrrolidine Analog

2-(3-Hydroxypyrrolidin-1-yl)isonicotinonitrile possesses one hydrogen bond donor (the 3-hydroxyl group), whereas the closest unsubstituted analog, 2-(pyrrolidin-1-yl)isonicotinonitrile (CAS 127680-87-9), has zero hydrogen bond donors. This difference directly impacts molecular recognition, solubility, and compliance with lead-likeness rules [1][2].

Hydrogen bond donor Medicinal chemistry Lead optimization

Topological Polar Surface Area: Polarity Window for CNS vs. Peripheral Target Suitability

The topological polar surface area (TPSA) of 2-(3-hydroxypyrrolidin-1-yl)isonicotinonitrile is 60.2 Ų, positioning it near the traditional CNS-permeability threshold of ~60 Ų. In contrast, the unsubstituted 2-(pyrrolidin-1-yl)isonicotinonitrile has a TPSA of 33.0 Ų, while the ether-linked 2-(pyrrolidin-3-yloxy)isonicotinonitrile (CAS 1249696-54-5) exhibits a TPSA of 44.0 Ų. The hydroxylated target compound occupies an intermediate polarity window that may offer balanced permeability versus solubility relative to more lipophilic or more polar analogs [1][2][3].

TPSA CNS penetration Drug-likeness

Lipophilicity (XLogP3-AA): Fine-Tuned Hydrophilicity Versus Fluorinated and Des-Hydroxy Analogs

2-(3-Hydroxypyrrolidin-1-yl)isonicotinonitrile has a computed XLogP3-AA value of 0.5, reflecting modest hydrophilicity imparted by the hydroxyl group. The des-hydroxy analog, 2-(pyrrolidin-1-yl)isonicotinonitrile, has an XLogP3-AA of 1.6—a >1 log unit increase in lipophilicity—while the 3,3-difluoro-pyrrolidine analog (2-(3,3-difluoro-pyrrolidin-1-yl)-isonicotinonitrile) is expected to be still more lipophilic due to fluorination. This logP window influences off-target binding, solubility-limited absorption, and metabolic stability [1][2].

Lipophilicity LogP ADME profile

Chiral Integrity: Enantiomer-Specific Procurement of (R)- and (S)-Isomers

The target compound is available as a racemate (CAS 1261234-97-2) but also as isolated enantiomers: (R)-2-(3-hydroxypyrrolidin-1-yl)isonicotinonitrile (CAS 1379441-05-0) and the (S)-isomer (CAS 1264035-04-2). The (S)-enantiomer is supplied at 98% purity (HPLC) by multiple vendors, while the (R)-isomer is typically offered at 95% purity . This stereochemical resolution capability is absent for the achiral unsubstituted 2-(pyrrolidin-1-yl)isonicotinonitrile.

Chiral purity Stereochemistry Enantioselective synthesis

Commercial Availability & Quality Certification: Multiple-Supplier Coverage with ISO Compliance

2-(3-Hydroxypyrrolidin-1-yl)isonicotinonitrile (racemate) is available from at least five commercial suppliers at purities of 95–98%, with pack sizes ranging from 100 mg to 10 g. MolCore offers the compound under ISO-certified quality management systems suitable for pharmaceutical R&D and quality control . In contrast, the oxygen-linked analog 2-(pyrrolidin-3-yloxy)isonicotinonitrile hydrochloride is listed by fewer vendors and less commonly in stock. The unsubstituted 2-(pyrrolidin-1-yl)isonicotinonitrile is commercially available but is often sold at lower purities (97%) and principally as a research-grade chemical without ISO certification .

Supply chain reliability Quality assurance ISO certification

Synthetic Flexibility: The Hydroxyl Group as a Derivatization Handle Absent in Des-Hydroxy and Ether Analogs

The 3-hydroxyl group of the pyrrolidine ring provides a reactive handle for further derivatization—oxidation to a ketone, esterification, carbamoylation, or alkylation—enabling rapid generation of focused compound libraries from a single intermediate. The unsubstituted pyrrolidine analog lacks this orthogonal functional group, and the ether-linked analog (2-(pyrrolidin-3-yloxy)isonicotinonitrile) ties up the oxygen in a less reactive ether bond. This versatile reactivity is explicitly noted in vendor product descriptions [1].

Chemical derivatization Combinatorial chemistry Parallel synthesis

Optimal Procurement & Application Scenarios for 2-(3-Hydroxypyrrolidin-1-yl)isonicotinonitrile


Fragment-Based Drug Discovery Requiring a Chiral, Hydrogen-Bonding Fragment

With a molecular weight of 189.21 Da, a TPSA of 60.2 Ų, and a single hydrogen bond donor, this compound fits within fragment-likeness guidelines (MW < 250, HBD ≤ 3, HBA ≤ 6, TPSA < 90 Ų). Its balanced logP of 0.5 ensures aqueous solubility for biochemical screening while offering the stereochemical resolution needed for target-specific SAR. Researchers can directly source enantiopure (R)- or (S)-forms for chiral discrimination studies without needing to perform preparative chiral separations in-house .

Parallel Library Synthesis Using the 3-Hydroxyl as a Diversity Point

The hydroxyl handle enables single-step diversification into ester, carbamate, ether, or oxidized ketone analogs without requiring de novo scaffold synthesis. For medicinal chemistry teams conducting iterative SAR around the pyrrolidine ring, this building block enables a 'scaffold-hopping' strategy where the core is held constant while the 3-position is systematically varied, accelerating hit-to-lead timelines. The commercial availability at ≥95% purity in gram quantities supports multiple parallel synthesis cycles .

CNS-Penetrant Lead Optimization Where Lipophilicity Control Is Critical

With an XLogP3-AA of 0.5 and TPSA at the 60 Ų boundary, this compound is ideally suited as a starting point for CNS programs where reducing lipophilicity is a key strategy to improve metabolic stability and reduce off-target pharmacology. The hydroxyl group offers both polarity and a metabolic soft spot that can be further modified or removed during lead optimization, providing synthetic flexibility not available with the more lipophilic des-hydroxy or difluoro analogs .

Isothermal Titration Calorimetry (ITC) or X-Ray Crystallography Fragment Soaking

The combination of a nitrile group as a hydrogen bond acceptor and a hydroxyl donor in a conformationally constrained pyrrolidine ring makes this compound a strong candidate for biophysical fragment screening. The nitrile serves as an IR-active probe for confirming binding orientation in crystallographic studies, while the hydroxyl group contributes to the enthalpic binding signature detectable by ITC. Its aqueous solubility (facilitated by logP 0.5) permits screening concentrations well above typical fragment library concentrations .

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